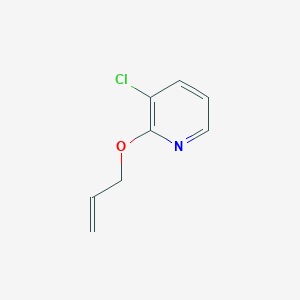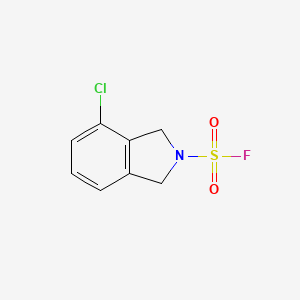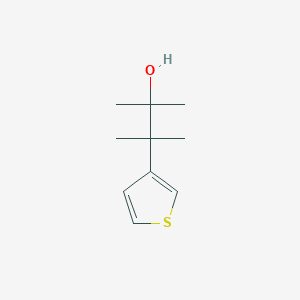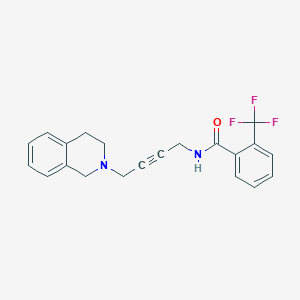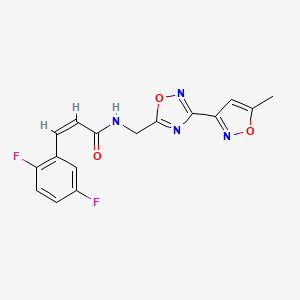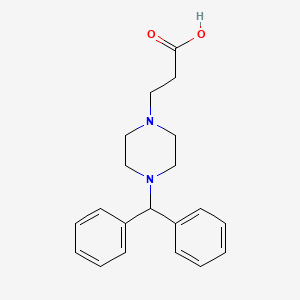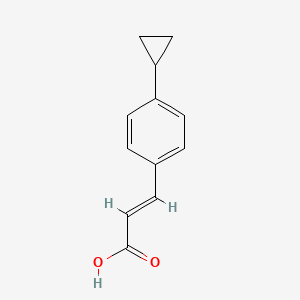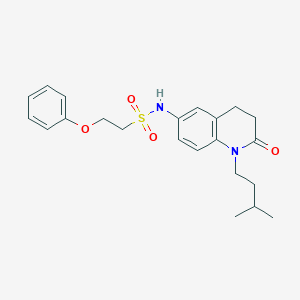
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S belongs to the class of quinoline derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition and Cancer Treatment
1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are structurally similar to the specified compound, have been found to be potent inhibitors of histone deacetylase (HDAC). They exhibit cytotoxicity to PC-3 prostate cancer cells, indicating potential for cancer treatment (Liu et al., 2015).
Poly(ADP-ribose) Polymerase-1 Inhibition
Novel indeno[1,2-c]isoquinolinone derivatives have been synthesized and evaluated as inhibitors of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is significant in DNA repair processes. This indicates potential applications in cancer therapy (Jagtap et al., 2005).
Synthesis and Characterization of New Heterocyclic Compounds
Research into the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their derivatives has been conducted. These compounds have potential pharmacological applications that warrant further investigation (Zaki et al., 2017).
Protein Kinase Inhibition
Isoquinolinesulfonamides have been shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP and cGMP-dependent kinases, and protein kinase C. This finding has implications for developing treatments targeting these kinases (Hidaka et al., 1984).
Antimicrobial and Antifungal Properties
Sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups have been screened for antimicrobial and antifungal activities. Some compounds demonstrated significant activity, highlighting potential applications in treating microbial infections (Fadda et al., 2016).
Anticancer Agents Inducing Oxidative Stress
A library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, has been synthesized. These compounds induce oxidative stress and exert cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents (Madácsi et al., 2013).
Serotonin Receptor Antagonism
N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives have been identified as potent and selective 5-HT6 receptor antagonists. They exhibit procognitive and antidepressant-like properties, suggesting therapeutic potential for cognitive and mood disorders (Zajdel et al., 2016).
Non-sulfonamide Carbonic Anhydrase Inhibitors
Research has identified a range of compounds, including phenols and coumarins, as non-sulfonamide inhibitors of carbonic anhydrases. These compounds do not inhibit CA II significantly but show interesting inhibition profiles against other isozymes (Carta et al., 2012).
Propiedades
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)12-13-24-21-10-9-19(16-18(21)8-11-22(24)25)23-29(26,27)15-14-28-20-6-4-3-5-7-20/h3-7,9-10,16-17,23H,8,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXCYERBVDREIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
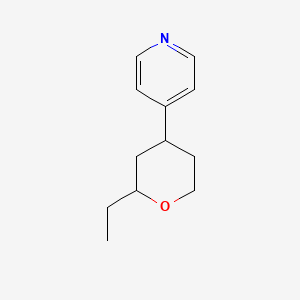
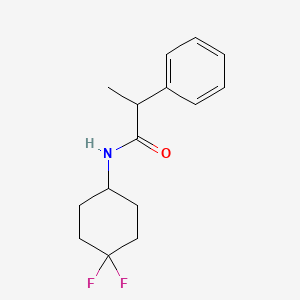
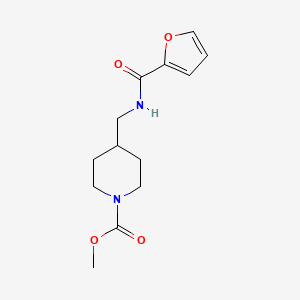
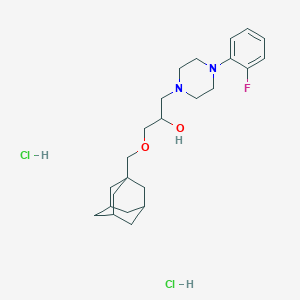
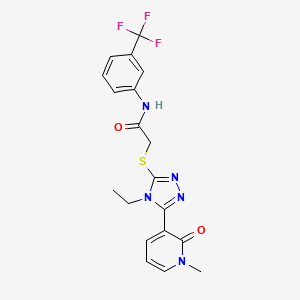
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
